Dimethyl hexafluoroglutarate is a compound that has been studied in various contexts due to its potential applications in fields such as synthetic chemistry and pharmacology. While the provided papers do not directly discuss dimethyl hexafluoroglutarate, they do provide insights into related compounds and their mechanisms of action, which can be informative for understanding the broader class of compounds to which dimethyl hexafluoroglutarate belongs.
The synthesis of fluorinated polyesters, including those derived from DMHFG, is explored in []. While the specific synthesis of DMHFG is not detailed in this paper, the authors investigated various parameters influencing the polymerization reaction of DMHFG with ethylene glycol, such as:
The paper by [] confirms the successful synthesis of the intended fluorinated polyesters, including those derived from DMHFG, by utilizing techniques such as:
The primary chemical reaction studied involving DMHFG is its polycondensation with ethylene glycol to form fluorinated polyesters []. This reaction involves the formation of ester bonds between the carboxylic acid groups of DMHFG and the hydroxyl groups of ethylene glycol, resulting in the release of methanol as a byproduct. The reaction can be schematically represented as:
In the field of synthetic chemistry, compounds similar to dimethyl hexafluoroglutarate have been used as chiral educts. For example, the synthesis of enantiomerically pure dimethyl (2S)-N-(9-phenylfluoren-9-yl)-3,4-didehydroglutamate from L-glutamic acid demonstrates the utility of such compounds in producing chiral intermediates for further chemical transformations1. This process involves selective selenenylation-oxidation and carbamoylation steps, leading to the production of antifungal antibiotics like polyoxamic acid1.
In pharmacology, the anti-inflammatory and immune-modulatory effects of DMF have been harnessed for the treatment of psoriasis and multiple sclerosis. The downregulation of inflammatory cytokines and the shift from a proinflammatory Th1/Th17 response to an anti-inflammatory/regulatory Th2 response are key to the therapeutic effects of DMF in psoriasis2. Similarly, the modulation of immune cell composition and function, along with effects on the blood-brain barrier, are important for the treatment of multiple sclerosis3.
Understanding the kinetics and mechanisms of reactions involving similar compounds can also be relevant. For instance, the study of the addition of dimethylarsine to hexafluorobutyne-2 provides insights into reaction kinetics and mechanisms, such as intermolecular proton transfer, which could be applicable to the reactions of dimethyl hexafluoroglutarate4.
The mechanism of action for dimethyl hexafluoroglutarate can be inferred from studies on similar compounds. For instance, dimethyl fumarate (DMF), a related molecule, has been shown to exert its effects through multiple pathways. DMF and its active metabolite monomethylfumarate (MMF) can bind to the hydroxy-carboxylic acid receptor 2 (HCA2) on cell surfaces and react with intracellular glutathione after penetrating cells2. These interactions lead to modulation of cellular signaling proteins such as nuclear factor (erythroid-derived 2)-like 2 (Nrf2), nuclear factor kappa B (NF-κB), and the cellular concentration of cyclic adenosine monophosphate2. Additionally, DMF is involved in the differentiation of type II myeloid cells and Th2 cells, contributing to an anti-inflammatory immune response and neuroprotection in the context of multiple sclerosis3.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6